molecular formula C23H20N4O4 B3615450 N-(4-ethoxyphenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-ethoxyphenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3615450
M. Wt: 416.4 g/mol
InChI Key: DHQRWBHZELANOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide, also known as EFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFP is a pyrazole derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. This compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been reported to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, this compound has some limitations, including its potential toxicity and limited solubility in water. These limitations should be considered when designing experiments involving this compound.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the potential toxicity and safety of this compound should be further investigated to ensure its safe use in humans.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has shown potential applications in various scientific research fields. It has been reported to have anticancer, anti-inflammatory, and antitumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

N-(4-ethoxyphenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-30-18-12-10-16(11-13-18)25-22(28)19-15-24-27(17-7-4-3-5-8-17)21(19)26-23(29)20-9-6-14-31-20/h3-15H,2H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQRWBHZELANOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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